Vandetanib hydrochloride
概要
説明
Vandetanib hydrochloride is an orally active inhibitor of various intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is used to treat medullary thyroid cancer that cannot be treated with surgery or that has already spread to different parts of the body .
Molecular Structure Analysis
Vandetanib hydrochloride is a potent inhibitor of VEGFR2/KDR tyrosine kinase activity with IC 50 of 40 nM. It also has some additional activity against the tyrosine kinase activity of VEGFR3/FLT4 (IC 50 =110 nM) and EGFR/HER1 (IC 50 =500 nM) .Chemical Reactions Analysis
Vandetanib hydrochloride undergoes several metabolic reactions, including N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . It also forms conjugates with glucuronic acid .Physical And Chemical Properties Analysis
Vandetanib hydrochloride has a molecular formula of C22H25BrClFN4O2 and a molecular weight of 511.81 . It is a potent, orally active inhibitor of VEGFR2/KDR tyrosine kinase activity .科学的研究の応用
1. Cancer Therapeutics
Vandetanib has been investigated for its potential in cancer therapy due to its dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Studies have explored its efficacy in various cancer models, including:
- Colon Cancer: Vandetanib exhibited significant antitumor efficacy in a murine xenograft model of human colon cancer, especially when administered in higher, sustained concentrations, either alone or in combination with irinotecan. This was linked to its effects on tumor vasculature and EGFR signaling (Troiani et al., 2007).
- Neuroblastoma: The drug demonstrated potential as a treatment for cisplatin-resistant neuroblastoma, significantly inhibiting cell proliferation, colony formation, and invasion. It was as effective as high-dose cisplatin in impairing tumor growth without causing severe liver toxicity (Li, Yang, & Wei, 2018).
- Ovarian Carcinoma: Vandetanib enhanced the antitumor activity of paclitaxel in a xenograft model of human ovarian carcinoma, improving survival and reducing tumor burden. This was attributed to changes in tumor vasculature and drug distribution (Cesca et al., 2009).
2. Modulating Drug Efflux and Enhancing Brain Accumulation
Vandetanib has been studied for its ability to enhance drug accumulation in the brain by modulating efflux transporters at the blood-brain barrier (BBB):
- Brain Tumor Treatment: It was observed that co-administration of vandetanib with m-TOR inhibitors, like everolimus, significantly enhanced brain accumulation of the drug, potentially providing a synergistic pharmacological effect for treating brain tumors. This effect was attributed to the modulation of P-gp and BCRP mediated efflux of vandetanib at the BBB (Minocha et al., 2012).
3. Potential in Treating COVID-19
Recent studies have explored the potential of vandetanib in treating COVID-19 due to its anti-inflammatory properties:
- Mitigating Cytokine Storm: Vandetanib reduced inflammatory cytokines and mitigated COVID-19 in infected mice. It significantly reduced levels of IL-6, IL-10, TNF-α, and inflammatory cell infiltrates in the lungs but did not reduce viral load. This suggests its potential as a therapeutic candidate to block the COVID-19 cytokine storm (Puhl et al., 2022).
4. Impact on Pharmacokinetics and Drug Delivery
Vandetanib's impact on pharmacokinetics and drug delivery systems has also been a subject of research:
- Drug Delivery Systems: Vandetanib-eluting radiopaque beads were evaluated for their pharmacokinetics, safety, and toxicity following intra-arterial hepatic artery administration in healthy swine. The study demonstrated a low systemic exposure and sustained delivery of vandetanib to target tissues following embolization, without obvious systemic toxicity (Denys et al., 2017).
作用機序
Target of Action
Vandetanib hydrochloride is a kinase inhibitor that primarily targets three key cell receptors involved in tumor growth, progression, and angiogenesis :
- REarranged during Transfection (RET) tyrosine kinase : RET is involved in the development of several human diseases, including medullary and papillary carcinomas of the thyroid .
Mode of Action
Vandetanib hydrochloride acts by inhibiting the kinase activities of its target receptors . By blocking these receptors, it disrupts the signaling pathways that promote tumor angiogenesis and cell proliferation . This results in the inhibition of tumor growth and progression .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET by Vandetanib hydrochloride disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . The specific signaling pathways affected by vandetanib hydrochloride and the exact biochemical mechanisms of its anti-leukemic activity require further evaluation .
Result of Action
The inhibition of VEGFR, EGFR, and RET by Vandetanib hydrochloride results in the slowing or stopping of tumor growth and progression . It has demonstrated antitumor activity in medullary thyroid cancer and has shown potential for use in a broad range of tumor types .
Action Environment
It is known that vandetanib can prolong the q-t interval, and is therefore contraindicated for use in patients with serious cardiac complications This suggests that patient-specific factors, such as existing health conditions, can influence the drug’s action and efficacy
Safety and Hazards
Vandetanib hydrochloride can cause serious side effects, including fast or pounding heartbeats, wheezing, dry cough, shortness of breath, severe or ongoing diarrhea, unusual bruising or bleeding, and high blood pressure . It can also cause signs of a stroke, such as sudden numbness or weakness, confusion, trouble speaking, sudden severe headache, or problems with vision or balance .
将来の方向性
Vandetanib hydrochloride has shown promise in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。